Product packaging for MI 2 MALT1 inhibitor(Cat. No.:CAS No. 1047953-91-2)

MI 2 MALT1 inhibitor

Cat. No.: B609022
CAS No.: 1047953-91-2
M. Wt: 455.72
InChI Key: TWJGQZBSEMDPQP-UHFFFAOYSA-N
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Description

Role of MALT1 in Cellular Signaling Pathways

MALT1 plays a dual role in cellular signaling, acting as both a scaffolding protein and a protease (paracaspase). mdpi.comhotspotthera.comaacrjournals.org These functions are integral to the activation of key transcription factors like NF-κB and AP-1, which are critical for lymphocyte activation and proliferation. mdpi.comfrontiersin.org

Upon antigen receptor stimulation in lymphocytes, MALT1 is recruited into a high-molecular-weight complex known as the CARMA1-BCL10-MALT1 (CBM) signalosome. biologists.comnih.govoncotarget.com In its scaffolding capacity, MALT1, in concert with BCL10 and CARD11 (CARMA1), provides a platform for the recruitment and activation of downstream signaling molecules. aacrjournals.orgnih.govfrontiersin.org A key event is the recruitment of the E3 ubiquitin ligase TRAF6 to the CBM complex. nih.govfrontiersin.org This leads to the K63-linked polyubiquitination of MALT1, BCL10, and TRAF6 itself, creating a docking site for the IκB kinase (IKK) complex. mdpi.comnih.govfrontiersin.org The subsequent activation of the IKK complex is a critical step leading to the activation of the canonical NF-κB pathway. mdpi.comfrontiersin.org This scaffolding function is essential for transducing signals from the antigen receptor to the NF-κB machinery. aacrjournals.orghotspotthera.comaacrjournals.org

Beyond its structural role, MALT1 possesses protease activity, classifying it as a paracaspase. aacrjournals.orgmdpi.com Unlike caspases that cleave after aspartate residues, MALT1 is an arginine-specific cysteine protease. mdpi.comwikipedia.org This enzymatic activity is activated upon the assembly of the CBM complex and plays a crucial role in fine-tuning and amplifying the NF-κB signal. mdpi.comnih.gov The inhibitor MI-2 functions by irreversibly binding to the active site of MALT1, thereby suppressing its proteolytic activity. oncotarget.comnih.govmedchemexpress.com

A primary mechanism by which MALT1 protease activity enhances NF-κB signaling is through the cleavage and inactivation of several negative regulators of this pathway. oncotarget.comhaematologica.org

A20 (TNFAIP3): MALT1 cleaves A20, a deubiquitinating enzyme that acts as a negative feedback regulator of NF-κB. aacrjournals.orgfrontiersin.org This cleavage inactivates A20, thereby sustaining NF-κB activation. mdpi.comfrontiersin.org

CYLD: Another deubiquitinase, CYLD, is also a MALT1 substrate. aacrjournals.orghaematologica.org MALT1-mediated cleavage of CYLD promotes NF-κB signaling and is also required for T-cell receptor (TCR)-induced JNK activation. nih.govembopress.org

Regnase-1: This RNase is involved in the degradation of mRNAs for several pro-inflammatory genes. MALT1 cleaves and inactivates Regnase-1, leading to the stabilization of these mRNAs and prolonged inflammatory responses. aacrjournals.orgashpublications.org

RelB: A member of the NF-κB family, RelB can act as a negative regulator of the canonical NF-κB pathway. nih.govhaematologica.org MALT1-mediated cleavage of RelB leads to its degradation, thus removing this inhibitory influence. nih.gov

HOIL-1 (RBCK1): A component of the linear ubiquitin chain assembly complex (LUBAC), HOIL-1 is cleaved by MALT1 following antigen receptor engagement. biologists.com This cleavage is proposed to remove a negative regulatory influence on lymphocyte activation. biologists.com

MALT1 also cleaves its binding partner, BCL10. frontiersin.orgnih.gov This cleavage occurs at Arginine 228, removing the C-terminal five amino acids. nih.gov While this cleavage event does not appear to be essential for NF-κB activation, it has been implicated in regulating T-cell adhesion to fibronectin. frontiersin.orgnih.govfrontiersin.org

MALT1 Protease (Paracaspase) Activity and its Substrates

MALT1's Central Role in B-cell Receptor (BCR) and T-cell Receptor (TCR) Signaling

MALT1 is a pivotal molecule in the signaling cascades initiated by both the B-cell receptor (BCR) and the T-cell receptor (TCR). aacrjournals.orgfrontiersin.orghaematologica.org Upon engagement of these antigen receptors, a series of events leads to the activation of Protein Kinase C (PKC), which in turn phosphorylates CARMA1. aacrjournals.orgresearchgate.net This phosphorylation event triggers the formation of the CBM complex, bringing MALT1 into proximity to its substrates and downstream effectors. aacrjournals.orgresearchgate.net

In both B and T cells, the scaffolding function of MALT1 is essential for activating the IKK complex and subsequent NF-κB activation. frontiersin.orgnih.gov The protease activity of MALT1 further amplifies and sustains this signal by cleaving negative regulators like A20 and CYLD. aacrjournals.orgnih.gov This dual functionality ensures a robust and sustained activation of lymphocytes, which is critical for mounting an effective adaptive immune response. frontiersin.orgnih.gov MALT1's proteolytic function is also crucial for optimal T-cell proliferation and the production of interleukin-2 (B1167480) (IL-2). biologists.comnih.gov

Oncogenic Role of MALT1 in Lymphomagenesis and Other Diseases

The critical role of MALT1 in lymphocyte survival and proliferation makes its dysregulation a key factor in the development of certain cancers, particularly B-cell lymphomas. aacrjournals.orgoncotarget.comhaematologica.org Constitutive activation of the BCR signaling pathway is a hallmark of the Activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (ABC-DLBCL), a particularly aggressive form of lymphoma. aacrjournals.orgoncotarget.compnas.org In these cancers, chronic MALT1 activity, often driven by mutations in upstream signaling components like CD79A/B or CARMA1, promotes cell survival and proliferation through persistent NF-κB activation. oncotarget.comnih.govpnas.org

Furthermore, chromosomal translocations involving the MALT1 gene are characteristic of MALT lymphomas. aacrjournals.orgoncotarget.com The most common of these, t(11;18)(q21;q21), creates an API2-MALT1 fusion protein that leads to constitutive MALT1 activity. aacrjournals.orgoncotarget.comashpublications.org Mouse models have demonstrated that MALT1 overexpression can drive the development of lymphomas that resemble human MALT lymphoma and can transform into a DLBCL-like disease. mdpi.compnas.org

The dependence of these malignancies on MALT1 signaling makes it a prime therapeutic target. oncotarget.comhelmholtz-munich.de Inhibitors of MALT1's protease activity, such as MI-2, have shown the ability to suppress the growth of ABC-DLBCL cells in preclinical models. oncotarget.comnih.govhaematologica.org Beyond lymphomas, elevated MALT1 expression has been associated with a poorer prognosis in multiple myeloma. ashpublications.org MALT1's role is also being explored in solid tumors and autoimmune diseases, highlighting its broad therapeutic potential. schrodinger.combmj.com

Research Findings on MI-2 MALT1 Inhibitor

The following table summarizes key research findings related to the MALT1 inhibitor MI-2.

Finding Details References
Mechanism of Action MI-2 is an irreversible inhibitor that binds directly to the active site of the MALT1 paracaspase domain, suppressing its protease function. oncotarget.comnih.govmedchemexpress.comrsc.orgrndsystems.com
Cellular Activity MI-2 suppresses NF-κB reporter activity, inhibits the nuclear localization of c-REL, and downregulates NF-κB target genes. medchemexpress.comhaematologica.orggoogle.com
Effect on Lymphoma Cells MI-2 selectively suppresses the growth of MALT1-dependent DLBCL cell lines and induces apoptosis. It has shown potent activity against ABC-DLBCL cells both in vitro and in vivo. oncotarget.comnih.govhaematologica.orgrndsystems.com
Effect on Multiple Myeloma Pharmacological inhibition with MI-2 effectively inhibited cell growth and induced mitochondria-dependent apoptotic cell death in multiple myeloma cells. ashpublications.org
In Vivo Efficacy MI-2 was shown to be non-toxic to mice and effective against xenotransplanted ABC-DLBCL tumors. rndsystems.comgoogle.com
IC50 Value The reported IC50 value for MI-2 as a MALT1 inhibitor is 5.84 μM. medchemexpress.comrndsystems.commedchemexpress.com

Rationale for MALT1 Inhibition as a Therapeutic Strategy

The inhibition of MALT1 is a promising therapeutic strategy for various diseases, particularly cancers and autoimmune disorders, due to its central role in key signaling pathways. patsnap.com

Oncogenic Signaling in Lymphomas:

A primary rationale for targeting MALT1 is its role in the survival and proliferation of certain cancers, especially hematological malignancies like activated B-cell-like (ABC) diffuse large B-cell lymphoma (DLBCL). bmj.commedchemexpress.com Many of these cancers are driven by dysregulated NF-κB signaling. patsnap.com MALT1 protease activity is crucial for the survival of many aggressive lymphomas, making it a promising target for treatment. helmholtz-munich.de

Frequent activating somatic mutations in the B-cell receptor (BCR) and Toll-like receptor (TLR) signaling pathways lead to constitutive NF-κB activity in ABC-DLBCLs. oncotarget.com

MALT1 acts as a key signaling mediator downstream of these receptors, making its inhibition a strategy to disrupt oncogenic signaling. oncotarget.com

The small molecule inhibitor MI-2 binds directly to MALT1, irreversibly suppressing its protease function. medchemexpress.comtocris.com This leads to the suppression of NF-κB activity, inhibition of c-REL nuclear localization, and downregulation of NF-κB target genes. medchemexpress.com

In preclinical studies, targeting MALT1 with inhibitors like MI-2 and Z-VRPR-fmk has been shown to efficiently kill B-ALL cells and has proven efficacious in other B-cell malignancies. haematologica.org

Modulation of the Tumor Microenvironment:

Recent research has highlighted the role of MALT1 in the tumor microenvironment (TME). Regulatory T (Treg) cells within the TME depend on MALT1 to maintain their immune-suppressive functions. bmj.com Inhibition of MALT1 can reprogram these Treg cells into pro-inflammatory antitumor effector cells, thereby boosting antitumor immunity. bmj.com This dual effect on both cancer cells and immune cells presents a unique opportunity to combine precision oncology with immunotherapy. bmj.com

Autoimmune and Inflammatory Diseases:

MALT1's role in activating immune cells also makes it a target for autoimmune diseases. patsnap.com In conditions like rheumatoid arthritis and multiple sclerosis, faulty signaling through MALT1-implicated pathways contributes to the immune system attacking the body's own tissues. patsnap.com By inhibiting MALT1, the excessive activation of NF-κB can be dampened, leading to reduced inflammation and autoimmunity. patsnap.com

MALT1 deficiency has been shown to protect mice from experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. embopress.org

MALT1 protease activity has also been implicated as a potential drug target in other autoimmune and inflammatory diseases like psoriasis, arthritis, and colitis. sci-hub.se

MI-2 as a Specific MALT1 Inhibitor:

The chemical compound MI-2 is a notable inhibitor of MALT1. medchemexpress.com It has been shown to have therapeutic potential in a range of human tumors. ashpublications.org

MI-2 binds directly to MALT1 and irreversibly suppresses its protease function with an IC₅₀ of 5.84 μM. medchemexpress.comtocris.com

This inhibition leads to a decrease in MALT1-mediated cleavage of its substrates and suppresses NF-κB activity. medchemexpress.comtocris.com

In multiple myeloma (MM) cells, MI-2 treatment has been shown to inhibit cell growth, induce apoptosis, and disrupt the nuclear localization of p65 and c-REL. ashpublications.org

MI-2 also induces properties associated with immunogenic cell death (ICD), enhancing CD8+ T-cell cytotoxicity. ashpublications.org

Research Findings on MI-2 and MALT1 Inhibition

Cell Line/Model Effect of MI-2/MALT1 Inhibition Research Finding Citation
Multiple Myeloma (MM) Inhibited cell growth, induced mitochondria-dependent apoptosis. Elevated MALT1 expression is associated with a poorer prognosis in MM. Genetic deletion and pharmacological inhibition of MALT1 reduced cell growth and tumor growth. ashpublications.org
B-cell Acute Lymphoblastic Leukemia (B-ALL) Efficiently kills B-ALL cells, induces apoptosis, downregulates MYC-regulated gene signatures. MALT1 is upregulated in primary B-ALL cells. Targeting MALT1 with MI-2 is effective regardless of cell-of-origin or Philadelphia chromosome presence. haematologica.org
Activated B-cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL) Selectively suppresses cell growth in MALT1-dependent DLBCL cell lines. MI-2 has GI₅₀ values of 0.2, 0.5, 0.4, and 0.4 μM in HBL-1, TMD8, OCI-Ly3, and OCI-Ly10 cells, respectively. medchemexpress.comtargetmol.com
Vascular Smooth Muscle Cells (SMCs) Induces ferroptosis. MI-2 treatment led to concentration- and time-dependent cell death of cultured aortic SMCs, which was rescued by a ferroptosis inhibitor. nih.gov

| Adult T-cell Leukemia (ATL) | Suppressed cleavage of CYLD, inhibited proliferation via G1 phase arrest, and induced apoptosis. | MALT1 expression is upregulated in ATL-derived T-cell lines. MI-2 inhibited NF-κB signaling. | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17Cl3N4O3 B609022 MI 2 MALT1 inhibitor CAS No. 1047953-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[4-[5-(3,4-dichlorophenyl)-3-(2-methoxyethoxy)-1,2,4-triazol-1-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl3N4O3/c1-28-8-9-29-19-24-18(12-2-7-15(21)16(22)10-12)26(25-19)14-5-3-13(4-6-14)23-17(27)11-20/h2-7,10H,8-9,11H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJGQZBSEMDPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NN(C(=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Identification and Characterization of Mi 2 As a Malt1 Inhibitor

Discovery and Initial Screening Methodologies

The discovery of MI-2 stemmed from a dedicated effort to identify small molecule inhibitors of MALT1's proteolytic activity. Researchers developed a MALT1 activity assay to screen for compounds that could suppress its enzymatic function. nih.govnih.gov This high-throughput screening process led to the identification of several chemically diverse MALT1 inhibitors, with MI-2 emerging as a promising lead compound due to its potent activity in cell-based assays. nih.gov

Initial screening of a compound library identified several potential inhibitors. These hits were then subjected to concentration-response experiments to determine their half-maximal inhibitory concentration (IC50). MI-2 was found to be an irreversible MALT1 inhibitor with an IC50 of 5.84 μM in a cell-free assay. medchemexpress.comselleckchem.comselleck.co.jprndsystems.com Further validation in cellular assays demonstrated its ability to selectively suppress the growth of MALT1-dependent activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) cell lines. nih.govselleckchem.comtargetmol.com

Cell LineTypeMI-2 GI50 (μM)
HBL-1MALT1-dependent ABC-DLBCL0.2
TMD8MALT1-dependent ABC-DLBCL0.5
OCI-Ly3MALT1-dependent ABC-DLBCL0.4
OCI-Ly10MALT1-dependent ABC-DLBCL0.4
U2932MALT1-independent ABC-DLBCLResistant
HLY-1MALT1-independent ABC-DLBCLResistant
OCI-Ly1GCB-DLBCLResistant

Mechanism of MALT1 Inhibition by MI-2

The inhibitory action of MI-2 on MALT1 is multifaceted, involving direct binding, irreversible suppression of its protease function, and the formation of a covalent linkage with the active site of the enzyme.

Subsequent investigations confirmed that MI-2's inhibitory effect is a result of direct interaction with the MALT1 protein. nih.govnih.govmedchemexpress.comspandidos-publications.com Nuclear Magnetic Resonance (NMR) spectroscopy was employed to characterize the binding of MI-2 to the paracaspase domain of MALT1. The results of these studies showed clear evidence of direct engagement between the small molecule and the enzyme. nih.gov

A key characteristic of MI-2 is its ability to irreversibly inhibit the protease function of MALT1. nih.govnih.govmedchemexpress.compnas.org This irreversible nature contributes to its potent biological effects. nih.gov The inhibition of MALT1's proteolytic activity by MI-2 disrupts downstream signaling pathways, notably the nuclear factor-κB (NF-κB) pathway, which is crucial for the survival of certain cancer cells. nih.govmedchemexpress.comresearchgate.net This suppression of MALT1's enzymatic function has been demonstrated through the reduced cleavage of its known substrates, such as CYLD and Regnase-1. nih.govresearchgate.net

The irreversible inhibition of MALT1 by MI-2 is achieved through the formation of a covalent bond with the enzyme's active site. nih.govpnas.org Mass spectrometry analysis revealed that upon incubation with MI-2, the mass of the MALT1 paracaspase domain increased by an amount corresponding to the addition of the MI-2 molecule, minus its chloride group. This indicates a covalent modification of the enzyme by the inhibitor. nih.gov This covalent linkage effectively and permanently neutralizes the catalytic activity of the MALT1 protease.

Selectivity Profile of MI-2

An important aspect of any therapeutic inhibitor is its selectivity for the intended target. MI-2 has demonstrated a favorable selectivity profile, specifically targeting the paracaspase activity of MALT1.

MI-2 exhibits a high degree of selectivity for MALT1 over other structurally related proteases, such as caspases. nih.gov Assays have shown that MI-2 has little to no inhibitory activity against caspase-3, caspase-8, and caspase-9, even at concentrations that effectively suppress MALT1. nih.gov This specificity is crucial as it minimizes the potential for off-target effects that could arise from the inhibition of other essential cellular proteases. The focused action of MI-2 on MALT1's paracaspase function underscores its potential as a targeted therapeutic agent. nih.govresearchgate.net

Lack of Inhibition Against Caspase Family Members (Caspase-3, -8, -9)

A crucial aspect of a targeted inhibitor's profile is its selectivity. MI-2 has been demonstrated to be a selective inhibitor of the paracaspase MALT1, exhibiting minimal activity against the structurally related caspase family of proteases. nih.gov Specific investigations have shown that MI-2 displays little to no inhibitory effect on caspase-3, caspase-8, and caspase-9. nih.gov This selectivity is critical, as caspases play essential roles in apoptosis (programmed cell death), and their unintended inhibition could lead to significant off-target effects. Further cell-based assays have confirmed that at concentrations where MI-2 effectively suppresses MALT1 activity, it does not inhibit caspase-3/7 activity or induce apoptosis. nih.gov This high specificity for MALT1 over other caspases underscores its potential as a refined molecular tool and a lead compound for therapeutic development. nih.gov

Analogues of MI-2 and Structure-Activity Relationship (SAR) Studies

To explore the therapeutic potential and improve the properties of MI-2, extensive structure-activity relationship (SAR) studies have been conducted. nih.govutmb.edu These studies involve the design and synthesis of focused libraries of compounds based on the chemical structure of MI-2 to systematically evaluate the impact of various modifications on MALT1 inhibitory activity. nih.govutmb.edu

Initial screening of approximately 704 analogues of MI-2 led to the identification of nineteen compounds that displayed equal or greater MALT1-inhibitory activity than the parent compound in a fluorescence-based assay. nih.gov From this group, several analogues, including MI-4 and MI-11, were found to consistently induce selective, dose-dependent suppression of MALT1-dependent activated B cell-like diffuse large B cell lymphoma (ABC-DLBCL) cells. nih.govaacrjournals.org

Further SAR studies have successfully identified new MI-2 analogues with both retained and enhanced potency against MALT1. nih.govutmb.edu Notably, compounds designated as 81, 82, and 83, which feature a terminal hydroxyl group on the side chain, demonstrated enhanced MALT1 inhibitory activities compared to MI-2. nih.govutmb.edu

CompoundRelative Potency vs. MI-2Key Structural Modification
MI-2BaselineParent Compound
MI-4Active in cell-based assaysAnalogue from initial screening
MI-11Active in cell-based assaysAnalogue from initial screening
Compound 81EnhancedTerminal hydroxyl group on side chain
Compound 82EnhancedTerminal hydroxyl group on side chain
Compound 83EnhancedTerminal hydroxyl group on side chain

Systematic SAR studies have provided valuable insights into which parts of the MI-2 scaffold are essential for its activity. nih.govutmb.edu

Core Structure: Modifications to the core structure of MI-2 have also been explored. Replacing the triazole core with a pyrazole ring was found to be a tolerable modification, meaning it did not lead to a significant loss of inhibitory activity. nih.govutmb.edu However, structural modifications at other positions on the molecule were generally found to be detrimental to its function. nih.govutmb.edu The common chemical scaffold present in MI-2 and its active analogues is likely responsible for the specificity towards MALT1, particularly since the chloromethyl amide group, which allows for irreversible binding, is not conserved across all active analogues. nih.gov

These findings are crucial for the further rational design and development of next-generation small-molecule MALT1 inhibitors. nih.govutmb.edu

Molecular and Cellular Effects of Mi 2 Malt1 Inhibition

Impact on NF-κB Signaling Pathway

MI-2 exerts a profound inhibitory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central driver of inflammation, immunity, and cell survival that is often constitutively active in malignancies like activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) and T-cell acute lymphoblastic leukemia (T-ALL). aacrjournals.orgnih.govnih.gov The inhibition of MALT1's protease activity by MI-2 is directly linked to the suppression of NF-κB functions. fishersci.atnih.gov

Treatment with MI-2 leads to a marked suppression of NF-κB reporter activity in various cancer cell lines. In ABC-DLBCL HBL-1 cells, which exhibit chronic NF-κB activation, MI-2 treatment caused a 20% reduction in NF-κB reporter activity at 8 hours, increasing to a 50% reduction at 24 hours. nih.gov Similarly, in T-ALL cell lines CCRF and MOLT-4, MI-2 suppressed NF-κB reporter activity in a dose-dependent manner. nih.gov This suppression confirms that MI-2 effectively blocks the transcriptional output of the NF-κB pathway. fishersci.atnih.govnih.gov

The inhibition of NF-κB activity by MI-2 results in the downregulation of critical NF-κB target genes that promote cell survival and proliferation. nih.govnih.gov Studies have demonstrated that MI-2 treatment leads to decreased expression of anti-apoptotic proteins like B-cell lymphoma-extra large (Bcl-xL) and B-cell lymphoma 2 (Bcl-2) in T-ALL and chronic lymphocytic leukemia cells. nih.govhaematologica.org Furthermore, MI-2 treatment in ABC-DLBCL cells has been associated with the downregulation of gene sets regulated by Interferon Regulatory Factor 4 (IRF4) and the oncogene MYC. nih.govhaematologica.org

The canonical NF-κB pathway is controlled by the inhibitor of κB (IκB) proteins, primarily IκBα, which sequesters NF-κB dimers in the cytoplasm. aacrjournals.orglymphosign.com Activation of the IκB kinase (IKK) complex leads to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to enter the nucleus. aacrjournals.orglymphosign.commdpi.com MI-2 disrupts this process. In T-ALL and multiple myeloma cells, MI-2 treatment significantly increased the expression and levels of the IκBα protein. nih.govashpublications.org This suggests that by inhibiting MALT1 upstream, MI-2 prevents the IKK-mediated degradation of IκBα, thereby keeping the NF-κB pathway in an inactive state. nih.govnih.gov

Research indicates that MI-2 can suppress both the canonical and noncanonical NF-κB signaling pathways. researchgate.netjci.org In mantle cell lymphoma (MCL) cells, particularly those resistant to BTK inhibitors, MALT1 inhibition by MI-2 suppressed both signaling cascades. researchgate.netjci.org This was validated by assays showing reduced activity of canonical NF-κB members (p65, p50, c-Rel) and noncanonical members (RelB, p52). researchgate.netjci.org This broad-spectrum inhibition highlights MALT1's central role in integrating multiple NF-κB-activating signals.

Effects on Cell Proliferation and Viability

MI-2 demonstrates selective and potent activity against cancer cells that are dependent on MALT1 for their growth and survival. aacrjournals.orgnih.gov In vitro studies show that MI-2 selectively kills ABC-DLBCL cell lines that have chronic B-cell receptor signaling and are addicted to MALT1 activity. nih.gov In contrast, germinal center B-cell like (GCB) DLBCL cell lines and ABC-DLBCL lines that are not dependent on MALT1 are resistant to the compound. nih.govselleckchem.com This selective growth inhibition is a hallmark of MI-2's targeted mechanism. nih.govselleckchem.com The cytotoxic effect is often mediated through the induction of apoptosis. aacrjournals.orgnih.gov

Table 1: Growth Inhibition (GI50) of MI-2 in MALT1-Dependent ABC-DLBCL Cell Lines This table presents the concentration of MI-2 required to inhibit the growth of various cell lines by 50% after 48 hours of treatment.

Cell LineTypeGI50 (µM)Source(s)
HBL-1ABC-DLBCL0.2 nih.govtargetmol.com
TMD8ABC-DLBCL0.5 nih.govtargetmol.com
OCI-Ly3ABC-DLBCL0.4 nih.govtargetmol.com
OCI-Ly10ABC-DLBCL0.4 nih.govtargetmol.com

Induction of G1 Arrest

Inhibition of MALT1 by MI-2 has been demonstrated to cause cell cycle arrest at the G1 phase in several types of cancer cells. In glioblastoma multiforme (GBM) cells, treatment with MI-2 resulted in a significant increase in the proportion of cells in the G1 phase. nih.gov This was accompanied by the upregulation of cell cycle inhibitory proteins p21 and p27, and the downregulation of mitosis-related molecules such as Cdc2-p34 and Cdc25c. nih.govfrontiersin.org Similarly, in multiple myeloma (MM) cells, MI-2 induced a strong G0-G1 phase cell cycle arrest. ashpublications.org This arrest is linked to alterations in various cell cycle regulatory proteins. nih.gov

Table 1: Effects of MI-2 on Cell Cycle Regulators in T-ALL and GBM Cells

Cell Line Treatment p21 Expression p27 Expression Cdc2-p34 Expression Cdc25c Expression Cell Cycle Phase Reference
CCRF-CEM (T-ALL) MI-2 Upregulated Upregulated Downregulated Downregulated G1 Arrest nih.govfrontiersin.org
MOLT-4 (T-ALL) MI-2 Upregulated Upregulated Downregulated Downregulated G1 Arrest nih.govfrontiersin.org
U87 (GBM) MI-2 Upregulated Upregulated Not Reported Not Reported G1 Arrest nih.gov
U251 (GBM) MI-2 Upregulated Upregulated Not Reported Not Reported G1 Arrest nih.gov
RPMI8226 (MM) MI-2 Not Reported Not Reported Not Reported Not Reported G1 Arrest ashpublications.org
H929 (MM) MI-2 Not Reported Not Reported Not Reported Not Reported G1 Arrest ashpublications.org
IM9 (MM) MI-2 Not Reported Not Reported Not Reported Not Reported G1 Arrest ashpublications.org

Colony Formation Inhibition

MI-2 has been shown to significantly inhibit the colony-forming ability of various cancer cell lines. This indicates a long-term suppressive effect on clonal proliferation. frontiersin.org Studies on T-cell acute lymphoblastic leukemia (T-ALL), multiple myeloma (MM), and colorectal cancer have all demonstrated that MI-2 treatment leads to a reduction in the number and size of colonies formed. frontiersin.orgashpublications.orgnih.govfrontiersin.org For instance, in T-ALL cell lines CCRF and MOLT-4, MI-2 markedly suppressed colony formation. nih.govfrontiersin.org Similarly, in MM cell lines IM9 and RPMI8226, MI-2 hindered colony formation and decreased both the volume and number of colonies. ashpublications.orgnih.gov

Table 2: Inhibition of Colony Formation by MI-2 in Various Cancer Cell Lines

Cancer Type Cell Line(s) Observation Reference
T-Cell Acute Lymphoblastic Leukemia (T-ALL) CCRF-CEM, MOLT-4 Significantly suppressed colony formation. nih.govfrontiersin.orgnih.gov
Multiple Myeloma (MM) IM9, RPMI8226 Hindered colony formation, decreased volume and number of colonies. ashpublications.orgnih.govnih.gov
Colorectal Cancer (CRC) HCT116, SW480 Decreased number of colonies. frontiersin.org

Induction of Apoptosis and Cell Death Mechanisms

The MALT1 inhibitor MI-2 has been shown to induce apoptosis, or programmed cell death, in various cancer cell types. nih.govnih.govresearchgate.net This is a key mechanism behind its anti-cancer effects. spandidos-publications.comresearchgate.net

Mitochondrial-Dependent Apoptosis

MI-2 triggers apoptosis through the mitochondrial-dependent pathway in several cancers. frontiersin.orgashpublications.orgnih.gov This pathway involves the regulation of Bcl-2 family proteins. nih.gov Treatment with MI-2 leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and an increase in the expression of the pro-apoptotic protein Bax. nih.govfrontiersin.org This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade. jci.org

Caspase-3/7 Activity and Annexin V Staining

The induction of apoptosis by MI-2 is further confirmed by the activation of caspases, which are key executioners of apoptosis. nih.gov Specifically, treatment with MI-2 significantly increases the activity of caspase-3 and caspase-7. nih.govresearchgate.net This increased caspase activity is a hallmark of apoptosis. researchgate.net Furthermore, Annexin V staining, which detects an early marker of apoptosis, shows a significant increase in the percentage of apoptotic cells in a dose-dependent manner following MI-2 treatment. nih.govhaematologica.org In multiple myeloma cells, MI-2 treatment led to increased activities of both caspase-9 and caspases-3/7. ashpublications.org

Immunogenic Cell Death (ICD) Properties

Recent studies have indicated that MI-2 can induce immunogenic cell death (ICD) in multiple myeloma cells. ashpublications.orgnih.gov ICD is a form of apoptosis that stimulates an anti-tumor immune response. Key markers of ICD, such as the surface exposure of calreticulin, the release of adenosine (B11128) triphosphate (ATP), and the upregulation of high-mobility group protein B1 (HMGB1), have been observed following MI-2 treatment. ashpublications.orgnih.govnih.gov This suggests that MI-2 not only directly kills cancer cells but may also activate the immune system to target the tumor. ashpublications.org

Modulation of Other Signaling Pathways

The primary target of MI-2 is the MALT1 protease, which plays a crucial role in the nuclear factor-κB (NF-κB) signaling pathway. nih.govresearchgate.net By inhibiting MALT1, MI-2 effectively blocks the activation of NF-κB. nih.govnih.govnih.gov This is achieved by preventing the degradation of IκBα and inhibiting the nuclear translocation of the p65 subunit of NF-κB. nih.govfrontiersin.orgresearchgate.net

Beyond the NF-κB pathway, MI-2 has been shown to modulate other signaling cascades. In non-small cell lung cancer (NSCLC), MI-2 was found to suppress the JNK/c-JUN signaling pathway. spandidos-publications.com MALT1 inhibition by MI-2 has also been linked to the suppression of the PI3K/AKT/mTOR signaling pathway in mantle cell lymphoma. jci.org Furthermore, in B-cell acute lymphoblastic leukemia (B-ALL), transcriptome analysis revealed that MI-2 treatment has a strong inhibitory effect on MYC-regulated gene signatures. haematologica.org Some research also suggests that MI-2 may disrupt other biological networks, including the PI3K/AKT and MAPK/ERK signaling pathways, though these effects may be less selective. bmj.com

PI3K/AKT/mTOR Pathway

Inhibition of MALT1 by MI-2 has been shown to induce a feedback activation of the Phosphoinositide 3-kinase (PI3K)/AKT/mechanistic Target of Rapamycin (B549165) (mTOR) pathway in certain cancer cells, such as Activated B-Cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL).

Induction of S6 and AKT Phosphorylation: Treatment of ABC-DLBCL cells with MI-2 leads to a significant increase in the phosphorylation of ribosomal protein S6 (p-S6-S235/6) and AKT (p-AKT-S473). oncotarget.com This indicates an activation of mTORC1 signaling, which can potentially limit the therapeutic efficacy of MALT1 inhibition alone. oncotarget.com

Synergy with mTOR Inhibitors: The feedback activation of mTORC1 can be overcome by combining MI-2 with mTOR inhibitors like rapamycin. This combination prevents the MI-2-induced phosphorylation of S6, leading to enhanced anti-lymphoma activity. oncotarget.comnih.gov In studies on Oral Lichen Planus, the combination of MI-2 and rapamycin was found to further suppress T-cell proliferation and promote apoptosis compared to MI-2 alone. nih.gov

Pathway Interplay: The PI3K/AKT/mTOR pathway is a crucial survival pathway in many cancers. While MI-2 primarily targets MALT1, its indirect effect on this pathway highlights the complex interplay between different signaling networks within the cell. In mantle cell lymphoma (MCL), for instance, MALT1 inhibition with MI-2 was shown to potently suppress PI3K/AKT/mTOR signaling, especially when combined with a BTK inhibitor. researchgate.net However, some reports also suggest that MI-2 can decrease MALT1-independent PI3K/AKT signaling in Chronic Lymphocytic Leukemia (CLL), pointing to the context-dependent nature of its effects. nih.gov

Table 1: Effect of MI-2 on PI3K/AKT/mTOR Pathway Components

Cell Type Treatment Effect Finding Reference
ABC-DLBCL MI-2 Increased S6 & AKT phosphorylation Indicates feedback activation of mTORC1 oncotarget.com
ABC-DLBCL MI-2 + Rapamycin Prevention of S6 phosphorylation Overcomes feedback, enhances efficacy oncotarget.com
Mantle Cell Lymphoma MI-2 + Ibrutinib (B1684441) Downregulation of PI3K/AKT/mTOR signaling Potent suppression of the pathway researchgate.net
T-cells (Oral Lichen Planus) MI-2 + Rapamycin Enhanced T-cell apoptosis & proliferation suppression Synergistic inhibitory effect nih.gov

MAPK/ERK Pathway

The effect of MI-2 on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway appears to be context-dependent, with different outcomes reported in various cell types.

Inhibition in CLL: In Chronic Lymphocytic Leukemia (CLL) cells, MI-2 has been reported to decrease MALT1-independent MAPK/ERK signaling. nih.gov This suggests that in certain leukemias, MI-2 may have broader effects beyond the direct MALT1-NF-κB axis.

Suppression in Oral Carcinoma: In contrast, a study on oral carcinoma cell lines indicated that MALT1 itself, rather than its inhibition, suppresses the ERK/MAPK pathway. medchemexpress.com This finding suggests that MALT1 may have a tumor-suppressor role in this specific context by inhibiting ERK/MAPK activation. medchemexpress.com

Indirect Association in NSCLC: In non-small cell lung cancer (NSCLC), the anti-proliferative and pro-apoptotic effects of MI-2 have been attributed to the potential suppression of several pathways, including the ERK/MAPK pathway, although the direct mechanism was not fully elucidated in that study. medchemexpress.com Another study showed regorafenib (B1684635) inhibits MALT1 expression through the RAF/ERK/Elk-1 pathway in cholangiocarcinoma, and that MI-2 also inhibits proliferation, suggesting a functional link. oncotarget.com

JNK/c-JUN Pathway

A significant molecular effect of MI-2 is the suppression of the c-Jun N-terminal Kinase (JNK)/c-JUN signaling pathway. This has been particularly noted in cancer models.

NSCLC: In non-small cell lung cancer (NSCLC) cell lines (NCI-H1650 and A549), treatment with MI-2 led to a decrease in the phosphorylation of both JNK and its downstream target, c-JUN. mdpi.com This inactivation of the JNK/c-JUN pathway was shown to be a key mechanism through which MI-2 suppresses NSCLC cell proliferation, migration, and invasion, while promoting apoptosis. mdpi.com

Melanoma: Similarly, in melanoma, MALT1 is required for the activation of the JNK/c-Jun pathway. Pharmacological inhibition with MI-2 markedly reduced the growth and migration of melanoma cell lines. aacrjournals.org

Mechanism via CYLD: The mechanism by which MALT1 inhibition affects the JNK/c-JUN pathway may involve the deubiquitinase cylindromatosis (CYLD), a known MALT1 substrate. nih.govmdpi.com MALT1-mediated cleavage inactivates CYLD, which is a negative regulator of JNK signaling. By inhibiting MALT1, MI-2 prevents CYLD cleavage, which may lead to the suppression of the JNK pathway. aacrjournals.orgmdpi.com

Notch1 Signaling in T-ALL

In T-cell Acute Lymphoblastic Leukemia (T-ALL), where over 50% of cases have activating mutations in the Notch1 gene, MI-2 has a profound impact by interfering with this critical oncogenic pathway. frontiersin.org

Blocking Notch1-Induced NF-κB: MALT1 is a crucial component for Notch1-induced activation of the NF-κB pathway. frontiersin.orgfrontiersin.org The MALT1 inhibitor MI-2 effectively blocks this activation. frontiersin.org This is achieved by preventing the degradation of NF-κB's inhibitory protein, IκBα, and thereby inhibiting the translocation of the p65 subunit of NF-κB to the nucleus. frontiersin.org

Inducing Apoptosis: By blocking this key survival pathway, MI-2 treatment leads to the significant suppression of T-ALL cell growth, proliferation, and colony formation. frontiersin.org Furthermore, it induces apoptosis in T-ALL cells through a mitochondrial-dependent pathway. frontiersin.org In mouse models of T-ALL, MI-2 treatment has been shown to reduce the leukemic burden and prolong survival. frontiersin.org

Ras, Interferon, and JAK-STAT Signaling Pathways

Transcriptome analysis has suggested that MI-2's effects extend to other significant signaling networks, although the precise mechanisms are less defined than its impact on NF-κB.

Broad Network Disruption in CLL: In a study on CLL cells, RNA sequencing revealed that treatment with MI-2 not only downregulated NF-κB target genes but also had a broader impact. Gene Set Enrichment Analysis (GSEA) identified that MI-2 treatment led to the downregulation of gene sets associated with Ras, interferon, and JAK-STAT signaling pathways. nih.gov

Inhibition of STAT3 Phosphorylation: In a non-cancer context, during the recovery phase of DSS-induced colitis in mice, treatment with MI-2 was found to almost completely abolish the phosphorylation of STAT3 (Tyr705) in epithelial cells. jhu.edu This inhibition of STAT3 activation, a key signal for proliferation and survival, was associated with delayed mucosal wound healing. jhu.edu

Interferon Gene Signature: In preclinical toxicology studies, rats treated with a MALT1 protease inhibitor showed an upregulation of an interferon gene signature, primarily reflecting a type II interferon (IFNγ) response, which was associated with the development of autoimmunity. medchemexpress.com

MYC Regulation

MI-2 has been shown to negatively regulate the oncoprotein MYC, a critical driver of proliferation in many cancers. This effect appears to be a key part of its anti-cancer activity, particularly in B-cell acute lymphoblastic leukemia (B-ALL).

Downregulation of MYC Protein: Treatment with MI-2 reduces the protein levels of MYC in MALT1-dependent B-ALL cell lines. Transcriptome analysis of B-ALL cells treated with MI-2 revealed a significant inhibitory effect on MYC-regulated gene signatures.

Upregulation of FBXW7: A proposed mechanism for this MYC downregulation is the upregulation of F-box and WD repeat domain-containing 7 (FBXW7). FBXW7 is an E3 ubiquitin ligase that targets MYC for proteasomal degradation. MI-2 treatment was shown to increase FBXW7 expression, which was associated with the subsequent decrease in MYC protein.

Protease-Independent Mechanism: Notably, this MYC regulation by MALT1 may be independent of its protease activity in pro- and pre-B-ALL, suggesting a role for MALT1 as a scaffold protein in stabilizing MYC.

Table 2: Research Findings on MI-2 and MYC Regulation

Cell Type Treatment Key Finding Proposed Mechanism Reference
B-ALL MI-2 Downregulation of MYC protein Upregulation of the MYC degrader FBXW7
B-ALL MI-2 Inhibition of MYC-regulated gene signatures Transcriptome analysis confirmation
Mantle Cell Lymphoma MALT1 inhibition MYC downregulation MALT1 stabilizes MYC protein

Impact on Inflammasome Activation

MI-2 has been demonstrated to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex critical for the innate immune response and the production of pro-inflammatory cytokines.

Inhibition of NF-κB and NLRP3: In macrophages, MI-2 inhibits both NF-κB and NLRP3 inflammasome activation. medchemexpress.com This dual inhibition is crucial as NF-κB activation is often the priming signal (Signal 1) for the transcription of NLRP3 components and pro-cytokines, while inflammasome assembly (Signal 2) leads to their processing and release.

Reduced Cytokine Production: As a consequence of this inhibition, MI-2 treatment leads to a decreased production and release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). medchemexpress.com This has been observed in phorbol (B1677699) myristate acetate (B1210297) (PMA)-differentiated THP-1 cells and bone marrow-derived macrophages.

Therapeutic Implications for Inflammatory Disease: These findings suggest that the therapeutic potential of MALT1 inhibitors like MI-2 may extend to inflammatory diseases such as inflammatory bowel disease (IBD). In a mouse model of DSS-induced colitis, MI-2 attenuated symptoms, which was attributed to its inhibition of both NF-κB and the NLRP3 inflammasome in macrophages.

Table 3: Mentioned Compounds

Compound Name
MI-2
Rapamycin
Ibrutinib
Regorafenib
Z-VRPR-fmk

Suppression of NLRP3 Inflammasome Activation

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex crucial for the innate immune response. frontiersin.org Its activation leads to the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, forming a complex that triggers inflammation. nih.govoncotarget.com

The MALT1 inhibitor MI-2 has been identified as a potent suppressor of NLRP3 inflammasome activation. frontiersin.orgbiomol.com Research demonstrates that MI-2 inhibits the assembly of the NLRP3/ASC/CASP1 complex. nih.govoncotarget.com This inhibitory action disrupts the initial steps required for a full inflammatory response mediated by this pathway. Studies on macrophages have shown that the protective effects of MI-2 in models of colitis are attributed, in part, to its ability to inhibit NLRP3 inflammasome activation. nih.govoncotarget.comnih.gov The mechanism involves preventing the formation of the complete inflammasome complex, which is a necessary step for the autocleavage and activation of pro-caspase-1. researchgate.net Interestingly, some evidence suggests that MI-2 may also diminish the formation of the NLRP3 inflammasome through a mechanism that is independent of MALT1, indicating potential off-target effects or the involvement of yet unknown pathways. oncotarget.comunil.ch

Table 1: Research Findings on MI-2 and NLRP3 Inflammasome Suppression

Experimental Model Key Findings Reference
Macrophages (in vitro) MI-2 inhibits the activation of the NF-κB and NLRP3 inflammasome pathways. nih.govbiomol.com
DSS-induced colitis in mice (in vivo) The protective effects of MI-2 are linked to the inhibition of NF-κB and NLRP3 inflammasome activation. nih.govoncotarget.com
Phorbol myristate acetate (PMA)-differentiated THP-1 cells MI-2 hampers ASC oligomerization and the formation of the NLRP3/ASC/pro-CASP1 complex. researchgate.net

Inhibition of CASP1 Activation and IL-1β/IL-18 Release

The activation of the NLRP3 inflammasome culminates in the activation of caspase-1 (CASP1), an enzyme that proteolytically cleaves the precursor forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, active forms. nih.govoncotarget.com These cytokines are potent mediators of inflammation.

MI-2 directly interferes with this process by inhibiting the activation of CASP1. nih.govoncotarget.com Studies have shown that MI-2 effectively inhibits the cleavage of pro-CASP1 that is induced by various NLRP3 stimulators, including adenosine triphosphate (ATP), monosodium urate (MSU) crystals, and nigericin. oncotarget.comresearchgate.net This inhibition of CASP1 activation consequently suppresses the release of the pro-inflammatory cytokines IL-1β and IL-18. nih.govresearchgate.net This effect has been observed to be dose-dependent in various cell types, including human THP-1 cells, bone marrow-derived macrophages (BMDMs), and peritoneal macrophages. nih.govoncotarget.com The suppression of IL-1β and IL-18 production is a critical component of the anti-inflammatory properties of MI-2. nih.govnih.gov

Table 2: Research Findings on MI-2 Inhibition of CASP1 and Cytokine Release

Cell Type / Model Stimulator(s) Key Findings Reference
LPS-primed THP-1 cells ATP MI-2 inhibited the activation and cleavage of CASP1. nih.govoncotarget.com
LPS-primed THP-1 cells ATP, MSU, Nigericin MI-2 inhibited the cleavage of CASP1 induced by multiple NLRP3 stimulators. oncotarget.comresearchgate.net
LPS-primed THP-1, BMDM, and peritoneal macrophages ATP MI-2 demonstrated significant, dose-dependent inhibition of IL-1β and IL-18 release. nih.govoncotarget.com

Table 3: Compound Names

Compound Name Abbreviation/Synonym
2-Chloro-N-[4-[5-(3,4-dichlorophenyl)-3-(2-methoxyethoxy)-1H-1,2,4-triazol-1-yl]phenyl]acetamide MI-2
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 MALT1
NOD-, LRR- and pyrin domain-containing protein 3 NLRP3
Apoptosis-associated speck-like protein containing a CARD ASC
Caspase-1 CASP1
Interleukin-1β IL-1β
Interleukin-18 IL-18
Adenosine triphosphate ATP
Monosodium urate MSU
Nigericin -
Mepazine -
Dextran (B179266) sulfate (B86663) sodium DSS
Phorbol 12-myristate 13-acetate PMA
Lipopolysaccharide LPS

Preclinical Efficacy Studies of Mi 2 Malt1 Inhibitor in Disease Models

Hematological Malignancies

Activated B Cell-like Diffuse Large B Cell Lymphoma (ABC-DLBCL)

ABC-DLBCL is an aggressive subtype of non-Hodgkin's lymphoma characterized by constitutive activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a dependency that MALT1 inhibitors like MI-2 are poised to exploit. aacrjournals.org

In laboratory studies, MI-2 has demonstrated potent and selective activity against ABC-DLBCL cell lines that are dependent on MALT1 signaling for their survival. The inhibitor has shown excellent cell permeability, allowing it to effectively reach its intracellular target. researchgate.net Treatment with MI-2 resulted in a significant reduction in the proliferation of MALT1-dependent ABC-DLBCL cell lines. pnas.org

Specifically, MI-2 exhibited selective growth inhibition in cell lines such as HBL-1, TMD8, OCI-Ly3, and OCI-Ly10. researchgate.netpnas.org In contrast, ABC-DLBCL cell lines that are not dependent on MALT1, including U2932 and HLY-1, as well as Germinal Center B-cell-like (GCB)-DLBCL cell lines, showed resistance to the compound. researchgate.nethaematologica.org This selectivity underscores the targeted mechanism of MI-2.

The growth inhibitory effects of MI-2 on these MALT1-dependent cell lines are quantified by their GI50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells.

Interactive Data Table: In Vitro Growth Inhibition of ABC-DLBCL Cell Lines by MI-2

Cell Line Subtype MALT1 Dependence GI50 (µM)
HBL-1 ABC-DLBCL Dependent 0.2
TMD8 ABC-DLBCL Dependent 0.5
OCI-Ly3 ABC-DLBCL Dependent 0.4
OCI-Ly10 ABC-DLBCL Dependent 0.4
U2932 ABC-DLBCL Independent Resistant
HLY-1 ABC-DLBCL Independent Resistant
OCI-Ly1 GCB-DLBCL Independent Resistant

The mechanism of action of MI-2 in these cells involves the direct inhibition of MALT1's proteolytic activity. This leads to the suppression of NF-κB signaling, evidenced by the inhibition of c-REL nuclear localization and the downregulation of NF-κB target genes. pnas.orghaematologica.org

The anti-tumor activity of MI-2 has been confirmed in animal models of ABC-DLBCL. In xenograft models, where human ABC-DLBCL tumors are implanted in immunodeficient mice, administration of MI-2 led to a profound suppression of tumor growth. researchgate.nethaematologica.org

Specifically, in mice bearing tumors derived from the MALT1-dependent HBL-1 and TMD8 cell lines, treatment with MI-2 resulted in a significant reduction in tumor volume. researchgate.netpnas.orghaematologica.org This anti-tumor effect was associated with reduced NF-κB activity within the tumor cells, as demonstrated by decreased nuclear localization of the NF-κB subunit c-REL in tumor sections. pnas.org

Importantly, the in vivo efficacy of MI-2 was selective. The growth of tumors derived from the MALT1-independent OCI-Ly1 cell line was not affected by MI-2 treatment, mirroring the selectivity observed in the in vitro studies. researchgate.nethaematologica.org These findings validate the specific targeting of the MALT1 pathway by MI-2 in a living organism and support its potential as a therapeutic agent for MALT1-dependent lymphomas.

Chronic Lymphocytic Leukemia (CLL)

MALT1 is also a key mediator in the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of CLL cells. nih.gov Preclinical studies have shown that MI-2 is effective in targeting CLL cells.

Treatment of primary CLL cells with MI-2 in vitro has been shown to effectively inhibit MALT1's proteolytic activity. nih.gov This leads to a reduction in both BCR and NF-κB signaling. haematologica.orghaematologica.orgnih.gov A direct consequence of MALT1 inhibition by MI-2 is the reduced cleavage of its substrate, CYLD, a negative regulator of NF-κB. nih.gov

Furthermore, MI-2 treatment leads to a decrease in the nuclear translocation of the NF-κB subunits RelB and p50. aacrjournals.orgnih.gov This inhibition of NF-κB activity results in the downregulation of downstream target genes, including the anti-apoptotic protein Bcl-xL. nih.gov The abrogation of these critical survival signals ultimately leads to the induction of apoptosis in CLL cells. haematologica.org

A crucial aspect of a targeted therapy is its ability to eliminate malignant cells while minimizing harm to healthy cells. Studies have demonstrated that MI-2 exhibits selective toxicity towards CLL cells, while sparing normal B lymphocytes. researchgate.netnih.gov Normal B cells have been found to be relatively resistant to the cytotoxic effects of MI-2. haematologica.org This selective action suggests a favorable therapeutic window for MALT1 inhibition in the treatment of CLL.

Effectiveness Against Ibrutinib-Resistant CLL Cells

The emergence of resistance to Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib (B1684441) presents a significant clinical challenge in chronic lymphocytic leukemia (CLL). nih.govnih.gov Studies have investigated the MALT1 inhibitor MI-2 as a potential therapeutic strategy in this context. Research indicates that MALT1 is a promising target in CLL, particularly for cases that have developed resistance to ibrutinib. nih.govaacrjournals.org

MI-2 has demonstrated efficacy against CLL cells harboring mutations that confer ibrutinib resistance. nih.govresearchgate.netaacrjournals.org In vitro treatment with MI-2 has been shown to induce dose- and time-dependent apoptosis in these resistant cells, while sparing normal B lymphocytes. nih.govresearchgate.net The mechanism involves the inhibition of MALT1's proteolytic activity, which in turn reduces downstream B-cell receptor (BCR) and NF-κB signaling. nih.govnih.gov Specifically, MI-2 treatment was found to inhibit the nuclear translocation of NF-κB family members RelB and p50 and decrease levels of the anti-apoptotic protein Bcl-xL. nih.govresearchgate.net Furthermore, MI-2's effectiveness extends to CLL cells with other poor prognostic features, such as 17p deletion and unmutated IGHV, and it can overcome survival signals from the microenvironment. nih.govaacrjournals.org These findings provide a preclinical rationale for the use of MALT1 inhibitors in ibrutinib-resistant CLL. nih.govresearchgate.net

Cancer ModelKey FindingsCitations
Primary Ibrutinib-Resistant CLL CellsMI-2 induces apoptosis and overcomes resistance conferred by BTK or PLCG2 mutations. nih.govresearchgate.netaacrjournals.org
Ibrutinib-Resistant CLL Cells (in vitro)Inhibits MALT1 proteolytic activity, reduces BCR and NF-κB signaling, and decreases Bcl-xL levels. nih.govnih.govaacrjournals.org

T-cell Acute Lymphoblastic Leukemia (T-ALL)

MALT1 has been identified as a novel therapeutic target in T-cell Acute Lymphoblastic Leukemia (T-ALL). nih.govnih.gov The inhibitor MI-2 has been shown to be effective in preclinical models of this disease. nih.govfrontiersin.org

In vitro studies using T-ALL cell lines, such as CCRF-CEM and MOLT-4, have demonstrated that MI-2 significantly suppresses cell growth and proliferation. nih.govfrontiersin.org The inhibitory effect was observed to be dependent on both the dose and the duration of treatment. nih.gov Beyond inhibiting growth, MI-2 was also found to suppress the ability of T-ALL cells to form colonies, indicating an effect on clonal proliferation. nih.govnih.gov The mechanism of action involves the induction of apoptosis through a mitochondrial-dependent pathway and the disruption of the Notch1-induced NF-κB signaling pathway, which is critical for T-ALL cell survival. nih.govnih.govresearchgate.net

T-ALL Cell LinesKey FindingsCitations
CCRF-CEM, MOLT-4MI-2 markedly inhibits cell growth in a dose- and time-dependent manner. nih.govfrontiersin.org
T-ALL CellsSuppresses colony formation and induces apoptosis via a mitochondrial-dependent pathway. nih.govnih.gov
T-ALL CellsBlocks baseline and Notch1-induced activation of the NF-κB pathway. nih.govnih.govresearchgate.net

The in vivo efficacy of MI-2 was evaluated in mouse xenograft models of T-ALL. nih.gov In these models, treatment with MI-2 led to a significant reduction in the leukemic burden. nih.govnih.gov Furthermore, the administration of MI-2 resulted in a significant prolongation of the survival of the leukemia-bearing mice, underscoring its potential therapeutic effect in vivo. nih.govnih.gov

ModelKey FindingsCitations
T-ALL Mouse Xenograft ModelSignificantly reduced leukemic burden. nih.govnih.gov
T-ALL Mouse Xenograft ModelSignificantly prolonged the survival of leukemia-bearing mice. nih.govnih.gov

Mantle Cell Lymphoma (MCL)

MALT1 is considered a promising therapeutic target in Mantle Cell Lymphoma (MCL), particularly in the context of resistance to ibrutinib. ashpublications.org The proteolytic activity of MALT1 is constitutively active in many MCL samples. ashpublications.org The MALT1 inhibitor MI-2 has demonstrated potent anti-MCL activity in preclinical studies, including in ibrutinib-resistant models. nih.govresearchgate.net

Treatment with MI-2 led to a significant loss of viability in MCL cell lines, with half-maximal inhibitory concentrations (IC50) in the nanomolar range. nih.gov Mechanistically, MI-2 was shown to suppress MALT1 cleavage activity, inhibit NF-κB signaling, and block the PI3K/AKT/mTOR pathway, which is implicated in TME-driven ibrutinib resistance. ashpublications.orgnih.gov Furthermore, combining MI-2 with ibrutinib resulted in synergistic growth inhibition in ibrutinib-resistant MCL cell lines and primary patient cells. ashpublications.orgresearchgate.net MI-2 treatment also inhibited the in vitro migration and adhesion of MCL cells. ashpublications.org These findings support targeting MALT1 as a strategy to overcome ibrutinib resistance in MCL. ashpublications.orgnih.gov

Cancer ModelKey FindingsCitations
Ibrutinib-Resistant MCL Cell LinesMI-2 treatment causes a potent loss of viability. nih.gov
Ibrutinib-Resistant MCL Cells (in vitro)Combination of MI-2 and ibrutinib results in synergistic growth inhibition. ashpublications.orgresearchgate.net
MCL Cell LinesInhibits NF-κB activation, IL-6 production, and downstream STAT3 activation. ashpublications.org
MCL Cell LinesInhibits cell migration and adhesion to the extracellular matrix. ashpublications.org

B-cell Acute Lymphoblastic Leukemia (B-ALL)

Preclinical studies have demonstrated that inhibiting MALT1 is a potential therapeutic strategy for B-cell Acute Lymphoblastic Leukemia (B-ALL). haematologica.orgnih.gov Targeting MALT1 with the inhibitor MI-2 effectively kills B-ALL cells, irrespective of their cell-of-origin (pro-, pre-, or mature B-cell) or the presence of the Philadelphia chromosome, while notably sparing normal B-cells. haematologica.orgnih.gov

In a comparative study, primary B-ALL samples showed the highest sensitivity to MI-2 when tested against samples from various other blood cancers, including CLL. haematologica.orgnih.gov The mechanism of cell death was identified as the induction of apoptosis, primarily in cycling cells. haematologica.orgnih.gov Transcriptome analysis of B-ALL cell lines treated with MI-2 revealed a significant inhibitory effect on MYC-regulated gene signatures. haematologica.orgnih.gov This was further confirmed by the downregulation of Myc protein levels, suggesting a novel role for MALT1 in regulating Myc in B-ALL. haematologica.orgnih.gov

Cancer ModelKey FindingsCitations
Primary B-ALL Cells and Cell LinesMI-2 efficiently kills B-ALL cells, independent of cell-of-origin or Philadelphia chromosome status, while sparing normal B-cells. haematologica.orgnih.gov
B-ALL Cells (in vitro)Cell death occurs through apoptosis, primarily affecting cycling cells. haematologica.orgnih.gov
B-ALL Cell LinesInhibits MYC-regulated gene signatures and downregulates Myc protein levels. haematologica.orgnih.gov

Multiple Myeloma (MM)

Recent research has identified MALT1 as a promising druggable target in Multiple Myeloma (MM). nih.govnih.gov Studies have shown that MALT1 expression is significantly elevated in primary MM cells from patients, and this higher expression level is associated with a poorer prognosis. nih.govnih.govashpublications.org

Pharmacological inhibition of MALT1 with MI-2 effectively suppressed MM cell growth in a dose-dependent manner, hindered colony formation, and induced G0-G1 phase cell cycle arrest. nih.govashpublications.org The cell death induced by MI-2 was found to be mitochondria-dependent apoptosis. nih.govnih.gov Mechanistically, MALT1 inhibition was shown to disrupt NF-κB signaling by increasing IκB levels and thereby disrupting the nuclear localization of p65 and c-REL. nih.govashpublications.org This inhibitory effect was observed both at baseline and when stimulated by B-cell maturation antigen (BCMA), highlighting MALT1's role in this key survival pathway for MM. nih.govashpublications.org In vivo, genetic deletion of MALT1 reduced tumor growth and significantly extended the survival of xenografted mouse models, reinforcing the vulnerability of MM cells to MALT1 inhibition. nih.govashpublications.org

Cancer ModelKey FindingsCitations
MM Cell Lines (RPMI8226, H929, IM9)MI-2 inhibits cell growth, induces G0-G1 cell cycle arrest, and suppresses colony formation. nih.govashpublications.org
MM Cells (in vitro)Induces mitochondria-dependent apoptotic cell death. nih.govnih.gov
MM CellsInhibits NF-κB activation by disrupting the nuclear localization of p65 and c-REL, including BCMA-induced activation. nih.govashpublications.org
MM Xenograft Mouse ModelGenetic deletion of MALT1 reduces tumor growth and prolongs survival. nih.govashpublications.org

Inflammatory and Autoimmune Diseases

The role of MALT1 in activating immune cells has prompted investigations into its inhibition as a strategy for inflammatory and autoimmune conditions. Preclinical studies using MI-2 have shown promise in models of colitis, multiple sclerosis, and arthritis.

In murine models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, which mimics inflammatory bowel disease, the MALT1 inhibitor MI-2 has demonstrated significant therapeutic effects. nih.gov Studies show that treatment with MI-2 dose-dependently alleviates colitis symptoms, including bloody stools and diarrhea. researchgate.netnih.gov This is accompanied by histological improvements in the colon, such as reduced mucosal damage, decreased infiltration of mononuclear cells, and restoration of crypt architecture. researchgate.net

Mechanistically, MI-2's protective effects are attributed to its ability to inhibit the activation of both NF-κB and the NLRP3 inflammasome in macrophages. researchgate.netnih.gov This leads to a marked reduction in the colonic protein and mRNA levels of several pro-inflammatory cytokines. nih.gov Furthermore, MI-2 treatment has been associated with the restoration of gut immune function and a reversal of the gut microbiome diversity reduction caused by DSS. nih.gov

Table 1: Effects of MI-2 in DSS-Induced Colitis Mouse Model

Parameter AssessedFindingReference
Clinical Symptoms Dose-dependent attenuation of disease activity index (DAI), including bloody stools and diarrhea. nih.gov
Colon Anatomy Inhibition of colon shortening. researchgate.net
Histopathology Restoration of histopathological abnormalities, including reduced mucosal damage and immune cell infiltration. researchgate.net
Cytokine Levels Marked suppression of pro-inflammatory cytokines (TNF, IL-1β, IL-6, IL-18, IL-17A, IFN-γ). nih.gov
Mechanism of Action Inhibition of NF-κB and NLRP3 inflammasome activation in macrophages. researchgate.netnih.gov

MALT1 inhibitors as a class, including MI-2, have shown notable preclinical efficacy in models of autoimmune disorders such as multiple sclerosis (MS). nih.gov The therapeutic potential is linked to the role of MALT1 in the function of T helper 17 (Th17) cells, which are key drivers in the pathogenesis of experimental autoimmune encephalomyelitis (EAE), a widely used mouse model for MS. jci.org Genetic inactivation of MALT1 protease has been shown to prevent the development of EAE. sci-hub.se Pharmacological inhibition of MALT1 has also been demonstrated to protect mice in EAE models, suggesting that targeting MALT1 with inhibitors like MI-2 could be a viable strategy for treating MS. sci-hub.sejci.org

The efficacy of MI-2 in experimental colitis models underscores its potential for treating inflammatory bowel disease (IBD). sci-hub.seresearchgate.net Beyond IBD, MI-2 has been evaluated in models of rheumatoid arthritis (RA). In murine collagen-induced arthritis (CIA) models, MI-2 treatment was found to be efficacious in ameliorating inflammation and disease symptoms. sci-hub.se Some research suggests MI-2 inhibits osteoclastogenesis, the formation of bone-resorbing cells implicated in RA. mdpi.com However, it has also been noted that some of these studies did not control for potential off-target activities of MI-2, which has been suggested to be a nonspecific inhibitor. mdpi.com Despite this, the collective preclinical data support the potential use of MALT1 inhibitors like MI-2 for inflammatory diseases such as IBD and RA. sci-hub.seresearchgate.net

Other Cancers

While initially investigated for lymphoid malignancies, the role of MALT1 inhibition is being explored in solid tumors. The MI-2 inhibitor has been studied in preclinical models of non-small cell lung cancer and colorectal cancer.

In non-small cell lung cancer (NSCLC), MALT1 has been identified as a potential therapeutic target. A 2024 study investigated the effects of the MALT1 inhibitor, MI-2, on NSCLC cell lines. nih.gov The research found that MALT1 was highly expressed in several NSCLC cell lines compared to normal lung epithelial cells. nih.gov

Treatment with MI-2 was shown to suppress the proliferation of NCI-H1650 and A549 NSCLC cells and promote apoptosis. nih.gov This was evidenced by the downregulation of the anti-apoptotic protein B-cell lymphoma 2 (BCL2) and an increase in the pro-apoptotic protein BCL2-associated X-protein. nih.gov Furthermore, MI-2 attenuated the migration and invasion of NCI-H1650 cells. The study concluded that these anti-cancer effects were mediated through the suppression of the JNK/c-JUN signaling pathway. nih.gov

Table 2: Effects of MI-2 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cellular ProcessFindingAffected Cell LinesReference
Proliferation SuppressedNCI-H1650, A549 nih.gov
Apoptosis PromotedNCI-H1650, A549 nih.gov
Migration AttenuatedNCI-H1650 nih.gov
Invasion AttenuatedNCI-H1650 nih.gov
Signaling Pathway Suppression of JNK/c-JUN pathwayNCI-H1650, A549 nih.gov

Studies have identified MALT1 as being highly upregulated in colorectal cancer (CRC) tumors and cell lines, where it promotes malignant progression. nih.gov Inhibition of MALT1's proteolytic function by MI-2 has been shown to suppress the proliferation and migration of CRC cells in vitro. nih.gov The mechanism involves the inhibition of the NF-κB pathway and a decrease in the expression of proteins associated with the epithelial-mesenchymal transition (EMT), such as vimentin, fibronectin, and N-cadherin. nih.gov

In addition to direct effects on cancer cells, MI-2 treatment has been shown to reprogram tumor-infiltrating regulatory T cells (Tregs) in a murine colon adenocarcinoma model (MC38), boosting an anti-tumor immune response. sci-hub.se More recent research has also highlighted that pharmacological inhibition of MALT1 with MI-2 can induce a form of iron-dependent cell death called ferroptosis, and shows strong synergistic anti-cancer effects when combined with the multikinase inhibitor sorafenib (B1663141) in colorectal cancer models. pnas.org

Glioblastoma, Breast Cancer, Osteosarcoma

The small molecule inhibitor MI-2 has demonstrated therapeutic potential in preclinical models of several solid tumors, including glioblastoma, breast cancer, and osteosarcoma. ashpublications.orgnih.gov Research indicates that MI-2's mechanism of action often involves the modulation of key signaling pathways that drive tumor progression and metastasis. mdpi.com

In models of glioblastoma (GBM), the inhibition of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) by MI-2 has been shown to reduce cancer cell survival, proliferation, migration, and invasion. mdpi.comnih.gov One study comparing multiple MALT1 inhibitors found that only MI-2 had a major effect on the viability of GBM cancer cells. nih.govbiorxiv.org However, it has been noted that MI-2 may have a significant off-target profile. nih.gov Mechanistically, MALT1 inhibition in glioblastoma can lead to G1 cell cycle arrest and diminished tumor growth in vivo through the downregulation of the NF-κB pathway. mdpi.comresearchgate.net Furthermore, treatment with a MALT1 inhibitor can increase the immuno-reactivity of tumor-associated macrophages, potentially reducing immunosuppression within the tumor microenvironment and enhancing the efficacy of standard chemotherapies like temozolomide. nih.govresearchgate.netbiorxiv.org

For breast cancer and osteosarcoma, preclinical studies have linked MALT1 activity to Protease-Activated Receptor 1 (PAR1)-driven metastasis. mdpi.comresearchgate.net The stimulation of PAR1, which is associated with poor clinical outcomes, induces MALT1 protease activity and subsequent activation of the NF-κB pathway in both cancer types. researchgate.net Treatment with MI-2 has been shown to impair the expression of metastasis-associated genes in both PAR1-driven breast cancer and osteosarcoma cell lines. mdpi.comresearchgate.net Specifically, MI-2 abrogates the PAR1-driven invasion of breast cancer cells. mdpi.com In osteosarcoma cells, MALT1 inhibition suppresses the upregulation of genes such as MMP9 and IL1B following PAR1 stimulation. researchgate.netresearchgate.net In MCF7 breast cancer cells, which typically have low metastatic potential, the introduction of PAR1 confers a highly invasive and metastatic phenotype that can be blocked by MALT1 knockout. researchgate.net

Table 1: Preclinical Efficacy of MI-2 in Glioblastoma, Breast Cancer, and Osteosarcoma

Cancer Type Cell Lines/Model Key Findings Affected Pathways Citations
Glioblastoma Human GBM cells, Mouse xenograft models Reduced cell viability, proliferation, migration, and invasion; Induced G1 cell cycle arrest; Reduced tumor growth in vivo; Reversed macrophage-dependent immunosuppression. NF-κB mdpi.comnih.govbiorxiv.orgresearchgate.net
Breast Cancer PAR1-driven cell lines (e.g., MDA-MB-231), MCF7 cells with exogenous PAR1 Abrogated PAR1-driven invasion; Impaired expression of metastasis-associated genes. PAR1-MALT1-NF-κB mdpi.comresearchgate.net

| Osteosarcoma | PAR1-driven cell lines (e.g., U2OS) | Impaired expression of metastasis-associated genes (MMP9, IL1B); Suppressed PAR1-induced NF-κB activation. | PAR1-MALT1-NF-κB | mdpi.comresearchgate.netresearchgate.net |

Melanoma

Studies have identified MALT1 as a promising therapeutic target in melanoma, a cancer in which MALT1 is often overexpressed and correlates with a poor prognosis. nih.gov The MALT1 inhibitor MI-2 has shown marked efficacy in preclinical melanoma models. nih.govnih.gov

In vitro research using the A2058 and A375 melanoma cell lines demonstrated that pharmacological inhibition of MALT1 with MI-2 significantly reduced cell growth and migration. nih.govresearchgate.net Notably, metastatic melanoma cell lines with high MALT1 expression appear to be particularly sensitive to MI-2. nih.gov In vivo, treatment with MI-2 has been shown to inhibit melanoma tumor growth and metastasis. mdpi.comnih.gov

The anti-tumor effects of MI-2 in melanoma are attributed to the downregulation of critical signaling pathways. MALT1 inhibition has been found to suppress both the NF-κB and the JNK/c-Jun signaling pathways, which are known to promote melanoma cell proliferation, survival, and motility. mdpi.comnih.govresearchgate.net

Table 2: Preclinical Efficacy of MI-2 in Melanoma

Cancer Type Cell Lines/Model Key Findings Affected Pathways Citations

| Melanoma | A2058, A375 cell lines; In vivo models | Reduced cell growth, proliferation, migration, and invasion; Diminished tumor growth and metastasis in vivo. | NF-κB, JNK/c-Jun | mdpi.comnih.govnih.govresearchgate.net |

Resistance Mechanisms and Combination Therapy Strategies

Mechanisms of Resistance to MALT1 Inhibition

Resistance to MALT1 inhibition can emerge through various intrinsic and adaptive mechanisms that either bypass the MALT1 signaling node or activate compensatory survival pathways.

Since MALT1 is a critical upstream activator of the NF-κB pathway, genetic alterations that activate signaling downstream of MALT1 can render its inhibition ineffective. nih.gov For instance, lymphoma cell lines with mutations located downstream of MALT1 have demonstrated an impaired response to the inhibition of MALT1's cleavage activity. nih.gov A key example of this mechanism is the overexpression of a constitutively active form of IκB kinase β (IKKβ). nih.gov Active IKKβ can trigger NF-κB activation independently of upstream signals from the CBM complex, thereby bypassing the need for MALT1 activity and conferring resistance to MALT1 inhibitors like MI-2. nih.gov

Cancer cells can develop resistance by relying on parallel signaling pathways for survival and proliferation. Functional genomic screens have revealed that the loss of negative regulators of the B-cell receptor (BCR) and NF-κB signaling pathways, such as TRAF2 and TNFAIP3, can promote resistance to the MALT1 inhibitor MI-2. nih.govjohnshopkins.edu This suggests that the hyperactivation of these pathways can compensate for the loss of MALT1 signaling. In models of resistance to BTK inhibitors, MALT1 itself can become aberrantly overexpressed, promoting cell survival and proliferation through alternative compensatory mechanisms that may also limit the effectiveness of a MALT1-targeted therapy. nih.gov The complexity of the BCR-PI3K-TLR signaling network provides multiple opportunities for tumors to engage feedback mechanisms that limit the activity of single-agent inhibitors. nih.gov

A significant feedback mechanism that limits the efficacy of MALT1 inhibitors is the activation of the mammalian target of rapamycin (B549165) complex 1 (MTORC1) signaling pathway. nih.govashpublications.orgashpublications.org Studies have shown that treatment with MALT1 inhibitors, including MI-2, leads to an adaptive increase in MTORC1 activity, evidenced by the increased phosphorylation of its downstream effectors S6K1 and S6. nih.govashpublications.orgnih.gov This activation of MTORC1 provides a secondary survival signal that allows lymphoma cells to escape the full effects of MALT1 inhibition. ashpublications.org This feedback loop is a critical survival mechanism for the cancer cells, and even short-term MALT1 inhibition can rapidly induce this mTOR signaling response, suggesting it as a key mechanism of adaptive resistance. ashpublications.org

Strategies for Overcoming Resistance

To counteract these resistance mechanisms, researchers are exploring combination therapy strategies that target multiple nodes within the oncogenic signaling networks.

Given that MALT1 operates downstream of Bruton's tyrosine kinase (BTK) in the BCR signaling pathway, a rational strategy is the dual targeting of both proteins. nih.gov This approach is particularly promising for overcoming resistance to BTK inhibitors (BTKi). nih.govashpublications.org MALT1 inhibitors are effective in lymphomas with CARD11 mutations, which confer resistance to BTK inhibitors by activating the CBM complex downstream of BTK. nih.govashpublications.org Preclinical studies combining BTK and MALT1 inhibitors have demonstrated potent anti-lymphoma activity in cells resistant to BTK inhibitors. nih.gov This dual blockade effectively shuts down both the NF-κB and PI3K/AKT/mTOR signaling pathways, which are crucial for the survival, proliferation, and dissemination of mantle cell lymphoma (MCL) cells. nih.gov MALT1 inhibitors show robust anti-tumor activity in malignant B-cell models that are resistant to BTK inhibitors, lending further support to this combination strategy. ashpublications.org

Another strategy involves combining MALT1 inhibitors with inhibitors of the phosphoinositide 3-kinase (PI3K) pathway. The PI3K pathway is a key pro-survival signaling route in many B-cell malignancies. nih.gov A potent combinatorial effect has been observed when PI3Kδ inhibitors are used with MALT1 inhibitors against activated B-cell-like (ABC) diffuse large B-cell lymphoma (DLBCL) cells. nih.govashpublications.org

However, this combination can also trigger the MTORC1 survival feedback mechanism. nih.gov While the MALT1i/PI3Kδi combination was effective, it led to an adaptive increase in the phosphorylation of S6, indicating MTORC1 activation and eventual disease progression. nih.govjohnshopkins.eduashpublications.org This finding highlights the complexity of signaling networks and suggests that a more effective long-term strategy might involve the direct inhibition of MTORC1. Indeed, the simultaneous inhibition of MALT1 and MTORC1 was found to be more effective, preventing S6 phosphorylation and leading to more profound tumor regression compared to the combination with PI3K inhibitors. nih.govashpublications.org

Combination with MTORC1 Inhibitors (e.g., Rapamycin)

A significant feedback mechanism has been identified that can limit the efficacy of MALT1 inhibition when used as a monotherapy. nih.gov Studies have shown that the pharmacological blockade of MALT1 in ABC-DLBCL cells leads to the rapid, compensatory activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. nih.govashpublications.orgnih.gov This activation provides a secondary survival signal that allows lymphoma cells to escape the full effects of MALT1 inhibition. ashpublications.org

This finding provides a strong rationale for the dual inhibition of MALT1 and mTORC1. Research combining MALT1 inhibitors with mTORC1 inhibitors, such as rapamycin or temsirolimus, has demonstrated highly synergistic effects. ashpublications.org This combination effectively prevents the feedback activation of mTORC1 signaling, leading to enhanced apoptosis and a potent inhibition of proliferation in ABC-DLBCL cell lines and primary patient samples. ashpublications.orgnih.gov In preclinical xenograft models, the concurrent administration of MALT1 and mTORC1 inhibitors resulted in significant tumor regression and a notable survival benefit compared to either drug used alone. ashpublications.org

CombinationModel SystemKey FindingsReference
MALT1 Inhibitor + Rapamycin/Temsirolimus (mTORC1 Inhibitors)ABC-DLBCL Cell Lines, Primary Patient Samples, Xenograft ModelsBlocks feedback activation of mTORC1 signaling. Synergistically induces apoptosis and inhibits proliferation. Leads to marked tumor regression and improved survival in vivo. ashpublications.org

Synergy with BH3 Mimetics (e.g., ABT-737)

The BCL-2 family of proteins are crucial regulators of apoptosis, and their overexpression is a common survival mechanism in many B-cell lymphomas. nih.gov BH3 mimetics are a class of drugs designed to inhibit anti-apoptotic BCL-2 family proteins, thereby promoting cancer cell death. nih.govhaematologica.org

Studies have shown that the MALT1 inhibitor MI-2 synergizes with BH3 mimetics, such as ABT-737, in targeting ABC-DLBCL cells. cornell-lymphoma.com The underlying mechanism involves the increased reliance of lymphoma cells on BCL-2 for survival following the inhibition of the NF-κB pathway by MI-2. MALT1 inhibition effectively "primes" the cancer cells for apoptosis induction by BCL-2 inhibitors. researchgate.netresearchgate.net

More recent investigations with next-generation MALT1 inhibitors and the highly selective BCL-2 inhibitor venetoclax (B612062) (a successor to ABT-737) have confirmed this powerful synergy. nih.govaacrjournals.orgbioworld.com This combination elicits deep and durable responses in preclinical models of ABC-DLBCL, highlighting a rational, chemotherapy-free strategy for this aggressive lymphoma subtype. researchgate.netnih.govaacrjournals.org

CombinationModel SystemKey FindingsReference
MI-2 + ABT-737 (BH3 Mimetic)ABC-DLBCL Cell LinesSynergistic activity in targeting lymphoma cells. cornell-lymphoma.com
MALT1 Inhibitor (ABBV-MALT1) + Venetoclax (BCL-2 Inhibitor)ABC-DLBCL Cell Lines, Xenograft ModelsMALT1 inhibition increases dependency on BCL-2. The combination significantly synergizes to induce deep and durable anti-tumor responses. researchgate.netnih.govaacrjournals.org

Combination with Chemotherapy (e.g., Doxorubicin)

Standard treatment for DLBCL often involves multi-agent chemotherapy regimens like CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone). However, the ABC subtype is notably more chemoresistant. nih.govgrantome.com Research has explored combining MALT1 inhibition with conventional chemotherapy to enhance its effectiveness.

It has been demonstrated that MI-2 strongly enhances the cytotoxic activity of CHOP chemotherapy drugs against ABC-DLBCL cells. cornell-lymphoma.com This synergistic effect was reported to be particularly pronounced in cell lines that were most resistant to the cornerstone chemotherapeutic agent doxorubicin, suggesting that MALT1 inhibition could be a valuable strategy to overcome chemoresistance in this lymphoma subtype. cornell-lymphoma.com

CombinationModel SystemKey FindingsReference
MI-2 + CHOP Chemotherapy Drugs (including Doxorubicin)ABC-DLBCL Cell LinesStrongly enhanced cytotoxic activity, particularly in doxorubicin-resistant cells. cornell-lymphoma.com

Concurrent Targeting of Complementary Survival Pathways (e.g., BCL6, BCL2)

The pathogenesis of ABC-DLBCL is complex, relying on the activation of multiple oncogenic pathways for survival. nih.gov Beyond the NF-κB signaling pathway, which is directly targeted by MI-2, pathways driven by BCL6 and BCL2 are also critical. nih.govnih.gov This provides a clear rationale for combining MALT1 inhibitors with agents that target these complementary survival pathways.

BCL2: As detailed in section 5.2.4, BCL2 is a validated and highly synergistic partner for combination with MALT1 inhibitors. nih.govaacrjournals.org Inhibition of MALT1 leads to a heightened dependency on BCL2, making the concurrent inhibition of both targets a highly effective therapeutic strategy. researchgate.netbioworld.com

BCL6: The BCL6 proto-oncogene is another critical survival factor in DLBCL. nih.gov The original research on MI-2 proposed that a combination of MI-2 with BCL6 inhibitors could suppress the two most critical pathways in ABC-DLBCL (NF-κB and BCL6), potentially leading to powerful therapeutic synergy. nih.gov This dual-pronged attack would target distinct mechanisms that lymphoma cells use to proliferate and evade apoptosis. nih.govnih.gov

Targeted PathwayCombination AgentRationaleReference
Anti-apoptosis (BCL2)Venetoclax (BH3 Mimetic)MALT1 inhibition primes cells for BCL-2 inhibition, leading to synergistic cell killing. researchgate.netnih.govaacrjournals.orgbioworld.com
Transcriptional Repression (BCL6)BCL6 InhibitorsSimultaneously suppress two critical and complementary survival pathways in ABC-DLBCL. nih.govnih.gov

Considerations for Clinical Translation and Limitations of Mi 2

Potential Off-Target Effects of MI-2

While initially identified as a MALT1 inhibitor, subsequent research has revealed that MI-2 can exert effects on other cellular targets, which has significant implications for its use in both research and clinical settings.

Direct Inhibition of GPX4 and Induction of Ferroptosis

Recent studies have demonstrated that MI-2 can directly inhibit Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. biorxiv.orgpnas.orgbiorxiv.orgnih.gov This off-target effect is significant because it means that some of the cellular effects previously attributed solely to MALT1 inhibition by MI-2 may, in fact, be due to the induction of ferroptosis via GPX4 inhibition.

Mechanistically, MI-2 has been shown to directly bind to and inhibit the enzymatic activity of GPX4. biorxiv.orgpnas.org This interaction is similar to that of the known GPX4 inhibitor, RSL3, as both compounds possess a chloroacetamide moiety that can covalently target the active site of GPX4. pnas.org Evidence supporting this direct inhibition includes the observation that MI-2 can induce ferroptosis even in cells lacking MALT1. pnas.orgnih.gov Furthermore, the ferroptotic cell death induced by MI-2 can be rescued by ferroptosis inhibitors like ferrostatin-1, but not by inhibitors of other cell death pathways like apoptosis. researchgate.netnih.gov

Some research suggests a dual modulatory effect of MI-2, where it not only directly inhibits GPX4 activity but also promotes its degradation through its intended target, MALT1. biorxiv.orgbiorxiv.orgpnas.org This model proposes that MALT1 normally stabilizes GPX4 by cleaving an E3 ubiquitin ligase, and therefore, inhibition of MALT1 by MI-2 leads to GPX4 degradation. pnas.orgbiorxiv.org However, other studies have failed to find a significant role for the MALT1 axis in regulating GPX4 and instead point to the direct, MALT1-independent inhibition of GPX4 by MI-2 as the primary mechanism for inducing ferroptosis. pnas.orgnih.gov

Comparison with Other MALT1 Inhibitors

The landscape of MALT1 inhibitors is diverse, with compounds differing in their mechanism of action, including their reversibility and binding site. Understanding these differences is key to developing more specific and effective therapeutic agents.

Active Site vs. Allosteric Inhibitors

Inhibitors can also be classified based on where they bind to the MALT1 protein.

Active Site Inhibitors: These inhibitors, including MI-2 and Z-VRPR-FMK, target the catalytic active site of the MALT1 protease. rsc.orgpnas.org By blocking the active site, they directly prevent the enzyme from cleaving its substrates.

Allosteric Inhibitors: Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site. rsc.org This binding induces a conformational change in the protein that ultimately inhibits its activity. pnas.org Phenothiazine derivatives like mepazine and thioridazine (B1682328) are examples of allosteric MALT1 inhibitors. oncotarget.commdpi.com They bind to a hydrophobic pocket between the caspase-like domain and the Ig3 domain of MALT1. sci-hub.se This allosteric site is considered a promising target for developing highly selective MALT1 inhibitors. sci-hub.setandfonline.com

Binding SiteExample(s)Mechanism of Inhibition
Active SiteMI-2, Z-VRPR-FMKDirectly blocks the catalytic site, preventing substrate cleavage. rsc.orgpnas.org
Allosteric SiteMepazine, ThioridazineBinds to a site away from the active site, causing a conformational change that inactivates the enzyme. oncotarget.commdpi.comsci-hub.se

Immunomodulatory Aspects of MALT1 Inhibition

MALT1 plays a critical role in the function of various immune cells, and its inhibition has significant immunomodulatory consequences. MALT1 is essential for the activation and proliferation of lymphocytes. embopress.org However, its role is particularly nuanced in regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and preventing autoimmunity. nih.govnih.gov

Inhibition of MALT1 has been shown to selectively impair the suppressive function of tumor-infiltrating Tregs, and can even reprogram them into pro-inflammatory effector cells. nih.gov This shift in the tumor microenvironment can enhance anti-tumor immunity, making MALT1 inhibitors an attractive option for cancer immunotherapy, potentially in combination with checkpoint inhibitors like anti-PD-1. nih.govdiva-portal.org

However, the systemic inhibition of MALT1 also carries the risk of disrupting immune homeostasis. Sustained, potent MALT1 inhibition can lead to a decline in circulating Treg numbers and may trigger autoimmune toxicities. sci-hub.senih.gov Therefore, a key challenge in the clinical development of MALT1 inhibitors is to find a therapeutic window that effectively modulates the tumor microenvironment while minimizing the risk of systemic autoimmunity.

Effects on Regulatory T-cells (Tregs)

MALT1 protease activity is crucial for the suppressive functions of regulatory T-cells (Tregs). sci-hub.se Inhibition of MALT1 has been shown to impair the function of these cells, which play a key role in maintaining immune homeostasis and preventing autoimmunity. sci-hub.seresearchgate.net Specifically, MALT1 inhibition can selectively suppress the proliferation of Tregs. nih.govresearcher.life In the context of cancer, this is a desirable effect as Tregs within the tumor microenvironment can dampen the anti-tumor immune response. sci-hub.se By inhibiting MALT1, Tregs can be reprogrammed from an immune-suppressive state to a pro-inflammatory one, potentially boosting anti-tumor immunity. bmj.comresearchgate.net Studies have shown that MALT1 protease inhibition leads to a reduction in Treg numbers. frontiersin.org This effect on Tregs is a critical consideration for the clinical application of MALT1 inhibitors, as it presents a dual opportunity: enhancing anti-cancer immunity while also carrying a risk of inducing autoimmunity with long-term use. sci-hub.sefrontiersin.org

Impact on Antigen-Specific T Cell Responses

While the inhibition of Tregs is a potential benefit in cancer therapy, the impact of MALT1 inhibitors on antigen-specific T cell responses is more complex. MALT1 is a key component of T-cell receptor (TCR) signaling, which is essential for the activation and proliferation of T-cells. aacrjournals.org Therefore, inhibiting MALT1 can suppress antigen-specific T cell responses. nih.govresearcher.life One study demonstrated that MALT1 inhibition led to a reduction of antigen-specific CD8+ T-cells in an adoptive T-cell transfer model. nih.govresearcher.life This suggests that while MALT1 inhibitors can enhance anti-tumor immunity by targeting Tregs, they may also simultaneously dampen the direct anti-tumor activity of effector T-cells. This highlights a significant challenge in the clinical application of MALT1 inhibitors, requiring a delicate balance to achieve a net therapeutic benefit. nih.gov

Potential for Combination with Immune Checkpoint Therapies

The ability of MALT1 inhibitors to modulate the tumor microenvironment, particularly by impairing Treg function, has led to investigations into their use in combination with immune checkpoint inhibitors. sci-hub.se The rationale is that by reducing the immunosuppressive influence of Tregs, MALT1 inhibitors could synergize with checkpoint blockers like anti-PD-1 to enhance the anti-tumor immune response. sci-hub.sebmj.comresearchgate.netnih.gov Incomplete inhibition of the CBM complex, of which MALT1 is a part, can lead to increased IFNγ production, which in turn upregulates PD-L1 on melanoma cells. nih.gov This provides a mechanistic basis for the observed synergistic effects when combining MALT1 inhibitors with anti-PD-1 therapy in preclinical models. nih.gov This combination approach holds promise for overcoming resistance to immune checkpoint therapies, which is often associated with an immunosuppressive tumor microenvironment. nih.gov

Future Research Directions for MALT1 Inhibitors

The field of MALT1 inhibition is rapidly evolving, with ongoing efforts to develop more effective and safer therapeutic strategies. Future research is focused on several key areas to address the limitations of current inhibitors and to expand their therapeutic potential.

Development of More Potent and Selective Inhibitors

A major focus of current research is the development of more potent and selective MALT1 inhibitors. nih.gov While early inhibitors like MI-2 have been valuable research tools, they have limitations, including off-target effects. bmj.comnih.govbiorxiv.org The discovery of an allosteric binding pocket in MALT1 has been a significant breakthrough, enabling the design of highly potent and selective non-competitive inhibitors. sci-hub.setandfonline.com Several pharmaceutical companies are actively developing such compounds, with some already in early clinical trials. sci-hub.senih.govtandfonline.com The goal is to develop inhibitors with improved pharmacological properties, such as better bioavailability and reduced toxicity, which will be crucial for their successful clinical application. sci-hub.seclinicaltrialvanguard.comrecursion.comrecursion.com Recent efforts have also explored novel chemical scaffolds and covalent inhibitors to enhance potency and selectivity. nih.gov

Elucidation of Novel Roles of MALT1 Independent of Canonical Proteolytic Activity

MALT1 functions not only as a protease but also as a scaffold protein that mediates signaling downstream of the CBM complex. tandfonline.comembopress.orgmdpi.comfrontiersin.org While most inhibitors target the proteolytic activity, there is growing interest in understanding the non-canonical, scaffolding functions of MALT1 and their therapeutic relevance. haematologica.org Research has suggested that MALT1 may have roles in cellular processes beyond NF-κB activation, such as regulating mRNA stability and lymphocyte adhesion. frontiersin.orgplos.org Furthermore, some studies using MI-2 have hinted at MALT1's involvement in pathways like MYC regulation in B-cell acute lymphoblastic leukemia, which may be independent of its known substrate cleavage. haematologica.org Differentiating the effects of inhibiting the proteolytic versus the scaffolding functions of MALT1 is a key area for future investigation. jci.org This could lead to the development of novel therapeutic strategies that selectively target one function over the other, potentially offering a more refined and less toxic approach.

Optimization of Dosing Schedules and Combination Therapy Strategies

Given the complex effects of MALT1 inhibition on the immune system, optimizing dosing schedules and combination therapies is critical for maximizing therapeutic efficacy while minimizing adverse effects. nih.gov Continuous, high-potency MALT1 inhibition can lead to systemic Treg depletion and autoimmunity. frontiersin.orgnih.gov Therefore, intermittent dosing or the use of inhibitors with moderate potency might be necessary to maintain a therapeutic window that avoids these toxicities. nih.gov Further research is needed to determine the optimal dosing regimens for different clinical settings. researcher.lifenih.gov

Moreover, the potential for combining MALT1 inhibitors with other targeted therapies is a promising avenue. tandfonline.com Preclinical studies have shown synergistic effects when MALT1 inhibitors are combined with BTK inhibitors or BCL2 inhibitors in lymphoma models. nih.govtandfonline.com In solid tumors, combining MALT1 inhibitors with immune checkpoint inhibitors holds significant promise. researchgate.netnih.gov Future clinical trials will be essential to evaluate the safety and efficacy of these combination strategies and to identify the patient populations most likely to benefit. nih.govclinicaltrialvanguard.com

Addressing Potential Long-Term Immunological Disruptions

The therapeutic potential of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors, including MI-2, is tempered by concerns regarding potential long-term immunological disruptions. researchgate.netresearchgate.netsci-hub.se The continuous inhibition of MALT1's proteolytic activity can lead to significant alterations in immune homeostasis, primarily affecting T-cell populations. researchgate.netnih.gov

A primary concern is the impact on regulatory T cells (Tregs), which are crucial for maintaining peripheral immune tolerance. researchgate.nettandfonline.com Genetic and pharmacological studies have demonstrated that the protease function of MALT1 is essential for the development and suppressive function of Treg cells. researchgate.netsci-hub.senih.gov Prolonged inhibition of MALT1 can lead to a reduction in Treg frequency and function. researchgate.netnih.gov This disruption of the Treg population can, in turn, result in an imbalance with effector T cells (Teffs), potentially leading to autoimmune-like pathologies. researchgate.net In animal models, prolonged treatment with MALT1 inhibitors has been shown to cause an IPEX-like (Immunodysregulation polyendocrinopathy enteropathy X-linked) pathology, characterized by multi-organ inflammation. nih.govtandfonline.com

Conversely, the inhibition of MALT1 also affects effector T cells. MALT1 is a key component in T-cell receptor (TCR) signaling, and its inhibition can suppress T-cell activation, proliferation, and cytokine production. researchgate.net Specifically, the production of pro-inflammatory cytokines such as IFN-γ, TNF, IL-2, IL-6, IL-17A, and IL-18 has been shown to be markedly suppressed by MALT1 inhibitors. nih.govnih.gov This immunosuppressive effect on effector cells might, to some extent, counteract the pro-autoimmune consequences of Treg depletion. tandfonline.com

Strategies to mitigate these potential long-term immunological disruptions are an active area of research. One proposed approach involves modulating the dosing and scheduling of MALT1 inhibitors. nih.govbmj.com Intermittent dosing or using lower, yet still effective, concentrations may strike a balance between therapeutic efficacy and minimizing the risk of severe immune dysregulation. bmj.com This approach aims to achieve the desired anti-cancer or anti-inflammatory effects without causing a complete and sustained ablation of MALT1 function, which appears to be the primary driver of the observed toxicities.

Another strategy revolves around the development of MALT1 inhibitors with different mechanisms of action. While allosteric inhibitors selectively target the protease function of MALT1, compounds that also inhibit its scaffolding function are being explored. tandfonline.com It has been suggested that inhibiting both functions of MALT1 might lead to a better safety profile concerning autoimmunity, although this could come at the cost of more severe immunodeficiency. tandfonline.com

Furthermore, combining MALT1 inhibitors with other immunomodulatory agents is being considered. nih.gov This could involve co-administration with drugs that dampen the specific pathogenic immune cell subsets or pathways that become overactive following MALT1 inhibition, such as IFNγ receptor signaling. nih.gov However, such combinations would need to be carefully evaluated to avoid excessive immunosuppression. nih.gov

The timing of MALT1 inhibition may also be a critical factor. Studies in mouse models have suggested that MALT1 inactivation starting in adulthood does not lead to the severe systemic inflammation observed with germline MALT1 protease inactivation. nih.gov This suggests that the developmental stage at which MALT1 is inhibited significantly influences the immunological outcome. nih.gov

In the context of cancer immunotherapy, the ability of MALT1 inhibitors to modulate the tumor microenvironment (TME) by impairing Treg function is seen as a potential advantage. sci-hub.senih.gov By reprogramming immunosuppressive Tregs into pro-inflammatory cells, MALT1 inhibitors could enhance anti-tumor immunity, particularly when combined with immune checkpoint inhibitors like anti-PD-1. sci-hub.seresearchgate.net

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